3-{6-[(4-Fluorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-fluorobenzylamino group at position 6 and a piperidin-1-yl-propan-1-one moiety at position 2. The triazolo-pyridazine scaffold is notable for its nitrogen-rich heterocyclic structure, which is often associated with high binding affinity to biological targets, particularly kinases and neurotransmitter receptors . The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the piperidine ring contributes to solubility and pharmacokinetic properties. Although explicit pharmacological data for this compound are unavailable in the provided evidence, its structural features align with analogs reported in kinase inhibition and central nervous system (CNS) modulation studies .
Properties
Molecular Formula |
C20H23FN6O |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-[6-[(4-fluorophenyl)methylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C20H23FN6O/c21-16-6-4-15(5-7-16)14-22-17-8-9-18-23-24-19(27(18)25-17)10-11-20(28)26-12-2-1-3-13-26/h4-9H,1-3,10-14H2,(H,22,25) |
InChI Key |
MIGGSSPWFYVTKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CCC2=NN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Several synthetic routes lead to the formation of this compound:
- Other synthetic methods may exist, but this route highlights the core structure’s formation.
Chemical Reactions Analysis
The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions are specific to each reaction type. Major products formed from these reactions depend on the substituents and reaction conditions.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with triazole and pyridazine scaffolds exhibit promising anticancer properties. For instance, derivatives related to this compound have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that certain triazolo-pyridazine derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that modifications in the structure can enhance their efficacy as anticancer agents .
Antimicrobial Properties
The antimicrobial potential of triazole derivatives has been widely documented. Compounds similar to 3-{6-[(4-Fluorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro studies showed that these compounds exhibit varying degrees of antibacterial activity, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
Triazole-based compounds are also being explored for their anti-inflammatory properties. Research has suggested that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This positions them as potential therapeutic agents for conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies
Mechanism of Action
The compound likely exerts its effects through specific molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to three structurally related molecules (Table 1), focusing on core heterocycles, substituents, and inferred bioactivity.
Key Observations
Core Heterocycle Differences: The target compound and Compound B/C share the [1,2,4]triazolo[4,3-b]pyridazine core, which is associated with rigid planar structures conducive to π-π stacking in enzyme binding pockets. In contrast, Compound A uses a [1,2,3]triazolo[4,5-d]pyrimidinone core, which introduces a ketone group that may enhance solubility but reduce membrane permeability .
Substituent Impact :
- The 4-fluorobenzyl group is conserved in the target compound and Compound B , suggesting a shared pharmacophore for target engagement. Compound C replaces this with a bulkier bis(4-fluorophenyl)butyl-piperazine group, likely improving selectivity for hydrophobic binding pockets .
- The piperidin-1-yl group in the target compound versus the 4-phenylpiperazine in Compound A alters basicity (pKa ~8.5 for piperidine vs. ~7.1 for piperazine), influencing ionization and tissue distribution.
Functional Group Effects: Compound B’s methyl benzoate ester introduces a polar moiety that may reduce CNS penetration compared to the target compound’s ketone group .
Research Findings and Implications
- Kinase Inhibition : Triazolo-pyridazine analogs are frequently reported as kinase inhibitors. The target compound’s piperidine group may mimic ATP-binding motifs in kinases like JAK3 or Aurora A, while fluorinated aryl groups enhance hydrophobic interactions .
- Metabolic Stability: The 4-fluorobenzyl group in the target compound and Compound B likely reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to non-fluorinated analogs .
- Toxicity Considerations: Fluorinated triazolo compounds generally exhibit lower acute toxicity than non-fluorinated analogs, as seen in preclinical studies of related molecules .
Biological Activity
The compound 3-{6-[(4-Fluorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological properties.
Anticancer Properties
Recent studies have demonstrated that compounds with similar triazolo-pyridazine structures exhibit significant anticancer activity. For instance, derivatives have shown inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Research indicates that the compound under review may inhibit pathways related to tumor growth, particularly in breast and lung cancer cells .
Inhibition of Enzymatic Activities
The compound has been evaluated for its inhibitory effects on various enzymes, including cyclooxygenase (COX) enzymes. Preliminary findings suggest that it may possess selective COX-II inhibitory activity, which is relevant in managing inflammation and pain associated with arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is pivotal for optimizing the biological activity of this compound. Key modifications to the triazole and piperidine groups have been studied:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased binding affinity to receptors |
| Variation in piperidine substituents | Altered pharmacokinetics and efficacy |
These modifications allow for fine-tuning of the compound's properties to enhance its therapeutic potential.
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, the compound exhibited IC50 values in the micromolar range against breast cancer cells, indicating a promising therapeutic index. The mechanism was attributed to increased apoptosis markers such as caspase activation and PARP cleavage .
Case Study 2: COX-II Inhibition
A comparative analysis with known COX-II inhibitors revealed that this compound showed comparable potency with IC50 values around 0.52 μM, demonstrating significant selectivity over COX-I enzymes. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
